ARN 077 (enantiomer)

Descripción

BenchChem offers high-quality ARN 077 (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ARN 077 (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

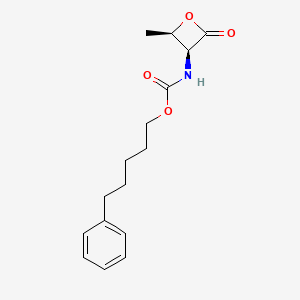

5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDTLVLQXSSEC-OCCSQVGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Apalutamide (ARN-509): A Comprehensive Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the core mechanism of action of Apalutamide (formerly ARN-509), a potent and selective second-generation androgen receptor (AR) antagonist. Initially, this investigation sought to elucidate the distinct mechanisms of Apalutamide's enantiomers, as requested. However, extensive research has clarified a critical aspect of its molecular structure: Apalutamide is an achiral molecule and, therefore, does not possess enantiomers. This guide will first address this fundamental point and then proceed to deliver a comprehensive overview of the singular mechanism of action of Apalutamide, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Question of Chirality: A Clarification

The initial query centered on the enantiomers of the therapeutic agent . While the chemical structure of Apalutamide features a spirocyclic core, which can be a source of chirality, official documentation from the U.S. Food and Drug Administration (FDA) explicitly states that the "Apalutamide drug substance does not have a chiral center"[1]. This is further substantiated by the PubChem database, which indicates an "Undefined Atom Stereocenter Count" of zero for Apalutamide[2]. The presence of a plane of symmetry within the molecule renders it achiral. Consequently, the biological activity of Apalutamide is attributed to a single molecular entity, not a racemic mixture of enantiomers.

Core Mechanism of Action of Apalutamide

Apalutamide is a nonsteroidal antiandrogen (NSAA) that functions as a competitive and selective antagonist of the androgen receptor. Its mechanism of action is multifaceted, targeting several key steps in the AR signaling pathway, which is a critical driver of prostate cancer cell proliferation and survival.

Competitive Inhibition of Androgen Binding

Apalutamide directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain (LBD) of the AR[2][3]. By occupying the LBD, Apalutamide prevents the conformational changes in the AR that are necessary for its activation.

Inhibition of Androgen Receptor Nuclear Translocation

Upon activation by androgens, the AR typically translocates from the cytoplasm into the nucleus. Apalutamide's binding to the AR-LBD disrupts this process, effectively sequestering the receptor in the cytoplasm and preventing it from reaching its nuclear targets[2][3].

Blockade of Androgen Receptor-DNA Binding and Transcriptional Activity

By inhibiting nuclear translocation, Apalutamide prevents the AR from binding to androgen response elements (AREs) on target genes. This, in turn, blocks the recruitment of co-regulators and the initiation of transcription of androgen-dependent genes that are essential for the growth and survival of prostate cancer cells.

Quantitative Data on Apalutamide Activity

The following table summarizes key quantitative data that illustrates the potency and activity of Apalutamide.

| Parameter | Description | Value | Reference |

| AR Binding Affinity (IC50) | Concentration of Apalutamide required to inhibit 50% of radiolabeled androgen binding to the AR. | 16 nM | [2] |

| Inhibition of AR-mediated Transcription (IC50) | Concentration of Apalutamide required to inhibit 50% of AR-driven reporter gene expression. | 36 nM (in LNCaP cells) | |

| Inhibition of Cell Proliferation (IC50) | Concentration of Apalutamide required to inhibit 50% of prostate cancer cell line growth. | 100-200 nM (in various cell lines) | |

| Relative Binding Affinity vs. Bicalutamide | Comparative affinity of Apalutamide for the AR compared to the first-generation antiandrogen, bicalutamide. | 5- to 10-fold greater | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Apalutamide.

Androgen Receptor Competitive Binding Assay

-

Objective: To determine the binding affinity of Apalutamide to the androgen receptor.

-

Methodology:

-

Prostate cancer cells (e.g., LNCaP) are cultured and harvested.

-

Cell lysates or purified AR protein are incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT).

-

Increasing concentrations of Apalutamide are added to compete with the radiolabeled androgen for binding to the AR.

-

After incubation, the bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of Apalutamide.

-

AR Nuclear Translocation Assay

-

Objective: To assess the effect of Apalutamide on the subcellular localization of the androgen receptor.

-

Methodology:

-

Prostate cancer cells are transfected with a vector expressing a fluorescently tagged AR (e.g., AR-GFP).

-

Cells are treated with an androgen (e.g., DHT) in the presence or absence of Apalutamide.

-

The subcellular localization of the fluorescently tagged AR is visualized using fluorescence microscopy.

-

The percentage of cells showing nuclear, cytoplasmic, or mixed localization of the AR is quantified.

-

AR-Mediated Reporter Gene Assay

-

Objective: To measure the effect of Apalutamide on the transcriptional activity of the androgen receptor.

-

Methodology:

-

Prostate cancer cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter.

-

Cells are treated with an androgen in the presence or absence of varying concentrations of Apalutamide.

-

After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The IC50 value for the inhibition of AR-mediated transcription is determined.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to Apalutamide's mechanism of action.

Caption: Apalutamide's mechanism of action in the AR signaling pathway.

Caption: Workflow for key experiments characterizing Apalutamide.

Conclusion

Apalutamide is a potent, second-generation, non-steroidal androgen receptor antagonist with a well-defined mechanism of action. Contrary to the initial premise of the inquiry, Apalutamide is an achiral molecule and therefore does not have enantiomers. Its therapeutic efficacy stems from its ability to competitively inhibit androgen binding to the AR, prevent AR nuclear translocation, and block AR-mediated gene transcription. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the pharmacology of this important therapeutic agent in the field of prostate cancer research and drug development.

References

The Stereospecific Blueprint: An In-depth Technical Guide to the Synthesis of ARN-077

For Researchers, Scientists, and Drug Development Professionals

ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), holds significant promise in the therapeutic landscape due to its anti-inflammatory and analgesic properties. The precise stereochemical configuration of ARN-077, chemically defined as 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is paramount to its biological activity. This technical guide provides a comprehensive overview of the core methodologies required for its stereospecific synthesis, focusing on the construction of the critical cis-2,3-disubstituted β-lactone (oxetan-2-one) core and the subsequent introduction of the carbamate (B1207046) side chain.

Core Synthetic Strategy: Diastereoselective β-Lactone Formation

The synthesis of ARN-077 hinges on the stereocontrolled formation of the (2S,3R)-2-methyl-4-oxo-oxetan-3-yl moiety. This is typically achieved through a diastereoselective [2+2] cycloaddition reaction, a powerful tool in organic synthesis for the construction of four-membered rings. The general strategy involves the reaction of a ketene (B1206846) with an aldehyde, where the stereochemical outcome is directed by the choice of reactants and chiral auxiliaries or catalysts.

A plausible synthetic pathway, based on established methodologies for cis-β-lactone synthesis, is outlined below. This approach ensures the desired relative and absolute stereochemistry of the final product.

Key Experimental Protocols

While the exact, proprietary synthesis of ARN-077 by its originators may not be publicly available, the following protocols are based on well-established and analogous reactions for the stereoselective synthesis of β-lactones and subsequent carbamate formation.

1. Diastereoselective [2+2] Cycloaddition for cis-β-Lactone Formation

This protocol outlines a general procedure for the synthesis of a cis-2,3-disubstituted β-lactone, which is the core of ARN-077. The use of a chiral aldehyde is crucial for establishing the absolute stereochemistry.

-

Reaction: To a solution of (R)-2-(benzyloxy)propanal (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene) at -78 °C is added a base such as triethylamine (B128534) (2.0 eq). A solution of an activated ketene precursor, for example, acetyl chloride (1.5 eq), in the same solvent is then added dropwise. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cis-(2S,3R)-3-(benzyloxy)-2-methyloxetan-2-one.

2. Deprotection and Carbamate Formation

This two-step protocol describes the deprotection of the hydroxyl group and the subsequent formation of the carbamate moiety.

-

Deprotection: The cis-(2S,3R)-3-(benzyloxy)-2-methyloxetan-2-one (1.0 eq) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A palladium on carbon catalyst (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude (2S,3R)-3-hydroxy-2-methyloxetan-2-one, which can often be used in the next step without further purification.

-

Carbamate Formation: The crude hydroxy-β-lactone is dissolved in an aprotic solvent like dichloromethane. To this solution, cooled to 0 °C, is added a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine). After stirring for a short period, 5-phenylpentan-1-amine (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography provides the final product, ARN-077.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations involved in the stereospecific synthesis of ARN-077, based on analogous reactions reported in the literature. Actual yields and stereoselectivities will be dependent on the specific reaction conditions and substrates used.

| Step | Reactants | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

| [2+2] Cycloaddition | Chiral Aldehyde + Ketene Precursor | cis-β-Lactone | 60-85 | >95:5 | >98 |

| Deprotection (Hydrogenolysis) | Benzyl-protected β-Lactone | Hydroxy-β-Lactone | 90-99 | - | >98 |

| Carbamate Formation | Hydroxy-β-Lactone + Isocyanate or equivalent | ARN-077 | 70-90 | - | >98 |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the NAAA signaling pathway inhibited by ARN-077 and a generalized experimental workflow for its synthesis and characterization.

This guide provides a foundational understanding of the stereospecific synthesis of ARN-077. The successful execution of these protocols requires careful attention to experimental detail, particularly in controlling the stereochemistry of the key β-lactone intermediate. Further optimization of reaction conditions may be necessary to achieve the highest yields and stereoselectivities.

The Pharmacology of ARN-077 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the pharmacology of the enantiomers of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). The significant stereoselectivity of NAAA inhibition is a critical aspect of ARN-077's pharmacological profile, with one enantiomer displaying substantially higher potency. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Core Pharmacology and Mechanism of Action

ARN-077 is the (S)-enantiomer of the compound and is a highly potent inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine amidase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (B50096) (PEA).[1][2] By inhibiting NAAA, ARN-077 increases the intracellular levels of PEA, which in turn exerts analgesic and anti-inflammatory effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] The pharmacological activity of ARN-077 is highly stereospecific, with the (S)-enantiomer being significantly more active than its (R)-enantiomer counterpart.

Quantitative Pharmacological Data

The following tables summarize the in-vitro inhibitory potency of the ARN-077 enantiomers against NAAA.

Table 1: In-Vitro Inhibitory Activity of ARN-077 Enantiomers against NAAA

| Enantiomer | Target Enzyme | IC50 | Reference |

| ARN-077 ((S)-enantiomer) | Human NAAA | 7 nM | [1] |

| ARN-077 ((S)-enantiomer) | Rat NAAA (native, lung) | 45 nM | |

| ARN-077 ((S)-enantiomer) | Rat NAAA (recombinant) | 11 nM | |

| (R)-enantiomer | Rat NAAA | 3.53 µM (3530 nM) | [3] |

Table 2: Selectivity Profile of ARN-077

| Off-Target | Activity | Concentration Tested | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | No significant inhibition | 10 µM | |

| Acid Ceramidase | No significant inhibition | 100 µM |

Signaling Pathway

The mechanism of action of ARN-077 involves the potentiation of endogenous PEA signaling. The following diagram illustrates this pathway.

Caption: Signaling pathway of ARN-077 in modulating inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the protocols for key assays.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This protocol describes a common method for determining the in-vitro inhibitory activity of compounds against NAAA.

Workflow:

Caption: Workflow for the NAAA inhibition assay.

Detailed Steps:

-

Enzyme Preparation: Utilize either recombinant NAAA expressed in a suitable cell line (e.g., HEK293) or a native source rich in NAAA, such as lung tissue homogenates.

-

Assay Buffer: Prepare a buffer with a pH optimal for NAAA activity, typically around pH 4.5-5.0 (e.g., 50 mM sodium phosphate/citrate buffer). The buffer should also contain a detergent (e.g., 0.1% Triton X-100) and a reducing agent (e.g., 3 mM DTT).

-

Compound Incubation: Pre-incubate the NAAA enzyme preparation with varying concentrations of the ARN-077 enantiomer (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding a specific substrate, such as radiolabeled [14C]palmitoylethanolamide or a non-radiolabeled substrate like heptadecenoylethanolamide.

-

Reaction Incubation: Allow the reaction to proceed for a set duration (e.g., 30 minutes) at 37°C, ensuring the reaction is within the linear range.

-

Reaction Termination and Product Separation: Stop the reaction by adding a mixture of cold chloroform and methanol. This denatures the enzyme and allows for the separation of the lipid product (e.g., palmitic acid) from the more polar substrate (palmitoylethanolamide) through phase separation.

-

Quantification:

-

Radiometric Assay: If a radiolabeled substrate is used, the organic phase containing the product is collected, the solvent is evaporated, and the radioactivity is measured using a liquid scintillation counter.

-

LC-MS/MS Assay: For non-radiolabeled substrates, the product in the organic phase is quantified using a validated liquid chromatography-tandem mass spectrometry method.

-

-

Data Analysis: Calculate the percentage of NAAA activity inhibited at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Plasma Stability Assay

This protocol provides a general framework for assessing the stability of the ARN-077 enantiomers in plasma.

Workflow:

Caption: Workflow for a plasma stability assay.

Detailed Steps:

-

Compound and Plasma Preparation: Prepare a stock solution of the ARN-077 enantiomer in a suitable solvent (e.g., DMSO). Thaw frozen plasma (from the species of interest, e.g., human, rat) at 37°C.

-

Incubation: Add the test compound to the pre-warmed plasma at a final concentration (e.g., 1 µM) and incubate at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Protein Precipitation: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to precipitate plasma proteins and halt any enzymatic degradation.

-

Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining (relative to the 0-minute time point) against time. The degradation rate constant (k) is the negative of the slope of this line. The half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / k.

Conclusion

The available data clearly demonstrate that ARN-077's potent and selective inhibition of NAAA is driven by the (S)-enantiomer. The significant difference in potency between the enantiomers underscores the importance of stereochemistry in the design of NAAA inhibitors. While in-vitro data is robust, further in-vivo pharmacokinetic and pharmacodynamic studies on the individual enantiomers are warranted to fully elucidate their therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on NAAA-targeted therapeutics.

References

Chiral Resolution of ARN-077: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceutical compounds. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the isolation and characterization of individual enantiomers are often required by regulatory agencies to ensure the safety and efficacy of a new drug. This guide provides a general overview of the potential methodologies for the chiral resolution of a compound like ARN-077, in the absence of specific published experimental data for this molecule. While detailed protocols for ARN-077 are not publicly available in the scientific literature based on extensive searches, this document outlines the common techniques and experimental considerations that would be applied to achieve its enantiomeric separation.

Potential Chiral Resolution Strategies

The two most common and powerful techniques for chiral resolution on a preparative scale in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral HPLC

Chiral HPLC is a widely used method for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Hypothetical Experimental Protocol for Chiral HPLC Resolution:

| Parameter | Description |

| Chromatography System | Preparative HPLC system equipped with a UV detector and fraction collector. |

| Chiral Stationary Phase | A polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), would be a primary choice for screening. |

| Column Dimensions | Typically, a larger diameter column (e.g., 20 mm x 250 mm) would be used for preparative scale separations. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is common for normal-phase separations. For reversed-phase, a mixture of water, acetonitrile, or methanol (B129727) with additives might be employed. |

| Flow Rate | The flow rate would be optimized for the specific column dimensions and particle size, typically in the range of 10-50 mL/min for preparative columns. |

| Detection Wavelength | The UV detection wavelength would be set at the maximum absorbance of ARN-077. |

| Sample Preparation | The racemic ARN-077 would be dissolved in a suitable solvent compatible with the mobile phase. |

| Fraction Collection | The separated enantiomers would be collected in separate fractions as they elute from the column. |

| Post-processing | The collected fractions would be evaporated to remove the mobile phase, yielding the isolated enantiomers. |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often offering faster separations and reduced solvent consumption. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Hypothetical Experimental Protocol for Chiral SFC Resolution:

| Parameter | Description |

| Chromatography System | Preparative SFC system with a UV detector and fraction collector. |

| Chiral Stationary Phase | Similar to HPLC, polysaccharide-based CSPs are very effective in SFC. |

| Column Dimensions | Preparative SFC columns with appropriate dimensions for the desired scale of separation would be used. |

| Mobile Phase | Supercritical CO₂ mixed with a polar co-solvent (e.g., methanol, ethanol, or isopropanol), often with a basic or acidic additive to improve peak shape. |

| Back Pressure | Typically maintained between 100 and 200 bar. |

| Temperature | Column temperature is usually controlled, often between 30-40 °C. |

| Flow Rate | Optimized for the specific column and separation. |

| Detection Wavelength | Set at the maximum absorbance of ARN-077. |

| Sample Preparation | Racemic ARN-077 dissolved in a small amount of a suitable solvent. |

| Fraction Collection | The separated enantiomers are collected after the back-pressure regulator. |

| Post-processing | The collected fractions are processed to remove the co-solvent. |

Data Presentation

Following a successful chiral resolution, the purity and identity of the separated enantiomers would be rigorously assessed.

Table 1: Hypothetical Quantitative Data for Chiral Resolution of ARN-077

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | t₁ | t₂ |

| Enantiomeric Excess (ee%) | >99% | >99% |

| Yield (%) | ~45% | ~45% |

| Specific Rotation [α]D | + value (e.g., in CHCl₃) | - value (e.g., in CHCl₃) |

| Purity (by achiral HPLC) | >99% | >99% |

Visualization of Experimental Workflow

The general workflow for developing a chiral separation method is a systematic process.

Caption: A generalized workflow for the chiral resolution of a pharmaceutical compound.

Signaling Pathways

Without specific data on the biological activity of ARN-077's individual enantiomers, it is not possible to create a diagram of the affected signaling pathways. In drug development, once the enantiomers are isolated, they would be tested in relevant biological assays to determine if they exhibit differential activity. For example, if ARN-077 is an enzyme inhibitor, the IC₅₀ values for each enantiomer would be determined. If one enantiomer is significantly more potent or has a different off-target profile, this would be a critical finding for further development.

Conclusion

While the precise experimental details for the chiral resolution of ARN-077 are not available in the public domain, this guide outlines the standard, state-of-the-art methodologies that would be employed for such a task. The process would involve a systematic screening of chiral stationary phases and mobile phases, followed by optimization and scale-up using preparative chromatography, likely HPLC or SFC. The successful isolation and characterization of the individual enantiomers would be a crucial step in the comprehensive evaluation of ARN-077 as a potential therapeutic agent. Researchers and drug development professionals would then proceed to investigate the stereospecific pharmacology and toxicology of each enantiomer.

The Stereospecific Targeting of N-Acylethanolamine Acid Amidase (NAAA) by ARN-077 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the target protein for the potent anti-inflammatory and analgesic compound, ARN-077, with a specific focus on the stereoisomeric differences in its activity. The primary molecular target of ARN-077 is N-acylethanolamine acid amidase (NAAA), a key enzyme in the regulation of the endocannabinoid system. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for the assays cited, and visualizes the relevant biological pathways and experimental workflows.

Introduction

ARN-077 is a potent inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the bioactive lipid, palmitoylethanolamide (B50096) (PEA).[1][2] PEA is an endogenous peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[3][4][5] By inhibiting NAAA, ARN-077 elevates the endogenous levels of PEA, thereby potentiating its therapeutic effects.[3] A critical aspect of ARN-077's pharmacology is its stereospecificity, with one enantiomer exhibiting significantly higher potency than the other. This guide will explore the molecular basis of this stereoselectivity and provide the technical details necessary for its investigation.

The Target Protein: N-Acylethanolamine Acid Amidase (NAAA)

NAAA is a cysteine hydrolase that catalyzes the breakdown of N-acylethanolamines, with a preference for PEA.[4][6] It is primarily located in the endosomal-lysosomal compartment of immune cells, such as macrophages, and plays a crucial role in modulating inflammatory responses.[5][6] Inhibition of NAAA has emerged as a promising therapeutic strategy for a range of inflammatory and pain-related disorders.[3]

Mechanism of Action of ARN-077

ARN-077 acts as a covalent inhibitor of NAAA.[7] High-resolution mass spectrometry has revealed that ARN-077 forms a thioester bond with the catalytic cysteine residue (Cys126) in the active site of human NAAA.[7] This covalent modification inactivates the enzyme, leading to the accumulation of its primary substrate, PEA. The elevated PEA levels then activate the nuclear receptor PPAR-α, which in turn modulates the transcription of genes involved in inflammation and pain signaling pathways.[3][5][8]

Quantitative Data: Stereospecific Inhibition of NAAA

The inhibitory activity of ARN-077 and its enantiomer against NAAA demonstrates significant stereospecificity. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| Compound | Target | Species | IC50 | Reference |

| ARN-077 | NAAA | Human | 7 nM | [2] |

| ARN-077 (less active enantiomer) | NAAA | Rat | 3.53 µM | [3][8] |

| ARN-077 | NAAA | Rat | 11 nM | [9] |

Signaling Pathway and Experimental Workflows

NAAA-PEA-PPAR-α Signaling Pathway

The inhibition of NAAA by ARN-077 initiates a signaling cascade that ultimately leads to anti-inflammatory and analgesic effects.

Caption: ARN-077 inhibits NAAA, leading to PEA accumulation and PPAR-α activation.

Experimental Workflow for IC50 Determination

A fluorescence-based assay is commonly used to determine the IC50 of NAAA inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. benchchem.com [benchchem.com]

- 4. raybiotech.com [raybiotech.com]

- 5. mybiosource.com [mybiosource.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Mouse PPAR-α(Peroxisome prolifeRator-activated receptor alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

In-Depth Technical Guide: Biological Activity of ARN-077 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the enantiomers of ARN-077, a potent inhibitor of N-acylethanolamine acid amidase (NAAA). This document details the differential activity of the S- and R-enantiomers, their mechanism of action through the NAAA-PEA-PPAR-α signaling pathway, and relevant experimental protocols.

Core Findings: Stereoselective Inhibition of NAAA

ARN-077 exhibits significant stereoselectivity in its inhibition of N-acylethanolamine acid amidase (NAAA). The S-enantiomer is a highly potent inhibitor of both human and rat NAAA, while the R-enantiomer is substantially less active. This marked difference in potency underscores the importance of stereochemistry in the design and development of NAAA inhibitors.

Quantitative Analysis of NAAA Inhibition

The inhibitory activities of the S- and R-enantiomers of ARN-077 against NAAA are summarized in the table below. The data clearly demonstrates the superior potency of the S-enantiomer.

| Enantiomer | Target | IC50 |

| S-ARN-077 | Human NAAA | 7 nM[1][2][3][4] |

| Rat NAAA | 50 nM[4] | |

| R-ARN-077 | Rat NAAA | 3.53 µM (3530 nM)[5] |

Mechanism of Action: The NAAA-PEA-PPAR-α Signaling Pathway

The biological activity of ARN-077 is primarily mediated through the inhibition of NAAA. This enzyme is responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 leads to an accumulation of intracellular PEA.

Elevated levels of PEA, in turn, activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation. Activated PPAR-α translocates to the nucleus and modulates the transcription of pro-inflammatory genes. This signaling cascade is a key mechanism underlying the anti-inflammatory and analgesic effects of NAAA inhibitors like ARN-077.

Signaling Pathway Diagram

Experimental Protocols

This section details the methodologies for key experiments related to the biological activity of ARN-077 enantiomers.

NAAA Inhibition Assay (In Vitro)

This protocol is adapted from studies characterizing the inhibitory activity of ARN-077.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ARN-077 enantiomers against NAAA.

Materials:

-

Recombinant human or rat NAAA enzyme

-

Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM dithiothreitol (B142953) (DTT), pH 4.5

-

Substrate: 10-cis-heptadecenoylethanolamide

-

Test Compounds: S-ARN-077 and R-ARN-077 dissolved in DMSO

-

96-well microplates

-

LC/MS system for product quantification

Procedure:

-

Prepare serial dilutions of the test compounds (S-ARN-077 and R-ARN-077) in DMSO.

-

In a 96-well plate, add the diluted test compounds or DMSO (vehicle control) to the appropriate wells.

-

Add the recombinant NAAA enzyme solution in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate, 10-cis-heptadecenoylethanolamide, to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., cold methanol).

-

Quantify the amount of product formed (heptadecenoic acid) using a validated LC/MS method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of chiral NAAA inhibitors like the ARN-077 enantiomers.

References

The Enantiomeric Structure-Activity Relationship of ARN-077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the enantiomers of ARN-077, a potent inhibitor of N-acylethanolamine acid amidase (NAAA). Understanding the stereochemical requirements for NAAA inhibition is critical for the rational design of more potent and selective therapeutic agents targeting this enzyme.

Introduction to ARN-077 and NAAA

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the endogenous lipid signaling molecule, N-palmitoylethanolamide (PEA). PEA exhibits anti-inflammatory, analgesic, and neuroprotective properties. By inhibiting NAAA, the levels of PEA are increased, making NAAA an attractive therapeutic target for various inflammatory and neurological disorders.

ARN-077 is a well-characterized NAAA inhibitor.[1] As with many chiral molecules, the biological activity of ARN-077 resides primarily in one of its enantiomers, highlighting a distinct stereochemical preference in its interaction with the NAAA enzyme.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of the enantiomers of ARN-077 against NAAA has been quantified, revealing a significant difference in their activity. The S-enantiomer is the more potent inhibitor, while the R-enantiomer is substantially less active. This demonstrates a clear enantiomeric structure-activity relationship.

| Compound | Target | IC50 |

| ARN-077 (S-enantiomer) | Human NAAA | 7 nM[1] |

| ARN-077 (R-enantiomer) | Rat NAAA | 3.53 µM[2] |

Note: The available data specifies the target as human NAAA for the active enantiomer and rat NAAA for the less active enantiomer. While cross-species differences in potency can exist, the several orders of magnitude difference in IC50 values strongly supports a significant stereochemical effect on binding and inhibition.

This stark difference in potency underscores the importance of stereochemistry in the design of NAAA inhibitors. The less active R-enantiomer may act as an impurity in a racemic mixture, effectively diluting the therapeutic efficacy of the more active S-enantiomer.[3]

Mechanism of Action and Signaling Pathway

ARN-077 exerts its pharmacological effect by inhibiting the NAAA enzyme. This inhibition leads to an accumulation of the NAAA substrate, PEA, which in turn modulates downstream signaling pathways, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α).

References

In Vitro Characterization of ARN-077 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the enantiomers of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). This document details the pharmacological properties of the ARN-077 enantiomers, the experimental protocols for their characterization, and the underlying signaling pathways.

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of bioactive fatty acid ethanolamides (FAEs), most notably the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent modulation of gene expression to reduce inflammation and pain.

ARN-077 is a β-lactone-containing compound that has been identified as a potent NAAA inhibitor. As with many chiral molecules, the biological activity of ARN-077 resides primarily in one of its enantiomers. This guide focuses on the distinct in vitro pharmacological profiles of the two enantiomers of ARN-077.

Quantitative Pharmacological Data

The inhibitory potency of the ARN-077 enantiomers against NAAA has been determined in various in vitro assay systems. The following tables summarize the key quantitative data.

| Enantiomer | Target | Species | IC50 Value | Reference |

| ARN-077 (Potent Enantiomer) | NAAA | Human | 7 nM | [1][2] |

| NAAA | Rat | 45 ± 3 nM (native) | [3] | |

| 50 nM | [4] | |||

| ARN-077 (Less Active Enantiomer) | NAAA | Rat | 3.53 µM | [5] |

Table 1: Inhibitory Potency (IC50) of ARN-077 Enantiomers against NAAA. The potent enantiomer exhibits significantly higher potency against both human and rat NAAA compared to the less active enantiomer.

Signaling Pathway and Mechanism of Action

The inhibitory action of ARN-077 on NAAA directly impacts the downstream signaling of FAEs. The following diagram illustrates the signaling cascade affected by ARN-077.

Caption: NAAA-Mediated Signaling and Inhibition by ARN-077.

ARN-077, particularly its potent enantiomer, acts as a non-competitive and reversible inhibitor of NAAA.[3] By blocking the activity of NAAA, ARN-077 prevents the breakdown of PEA. The resulting accumulation of PEA leads to the activation of PPAR-α, a nuclear receptor that, upon activation, translocates to the nucleus and modulates the transcription of genes involved in inflammation, ultimately leading to anti-inflammatory and analgesic effects.[3][6][7]

Experimental Protocols

The in vitro characterization of ARN-077 enantiomers relies on robust and sensitive enzymatic assays. Below are detailed methodologies for key experiments.

NAAA Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the IC50 value of NAAA inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human or rat NAAA enzyme

-

ARN-077 enantiomers (dissolved in DMSO)

-

NAAA assay buffer (e.g., 50 mM sodium phosphate, 1 mM EDTA, pH 4.5)

-

Fluorogenic NAAA substrate (e.g., a derivative of palmitic acid that releases a fluorescent product upon cleavage)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant NAAA enzyme to the desired concentration in the NAAA assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

-

Inhibitor Preparation: Prepare a serial dilution of the ARN-077 enantiomers in the NAAA assay buffer. A typical concentration range for the potent enantiomer would be from 1 pM to 1 µM, and for the less active enantiomer from 10 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.

-

Add 25 µL of the serially diluted inhibitor or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution. The final substrate concentration should be at or near its Km value for the enzyme.

-

-

Detection:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental Workflow for NAAA Inhibition Assay.

Synthesis and Chiral Separation of ARN-077 Enantiomers (General Approach)

While a specific, detailed synthesis protocol for ARN-077 is proprietary, the general approach to obtaining the individual enantiomers involves two key stages: racemic synthesis followed by chiral separation.

-

Racemic Synthesis: The synthesis of the racemic mixture of ARN-077 would likely involve standard organic chemistry reactions to construct the β-lactone ring and attach the carbamate (B1207046) side chain.

-

Chiral Separation: The resolution of the racemic mixture into its individual enantiomers is crucial for determining their distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose. The choice of the specific chiral column and mobile phase would be determined empirically to achieve optimal separation of the two enantiomers.

Caption: Logical Flow for Obtaining ARN-077 Enantiomers.

Conclusion

The in vitro characterization of ARN-077 enantiomers clearly demonstrates a significant stereoselectivity in the inhibition of NAAA. The potent enantiomer is a highly effective inhibitor of both human and rat NAAA, with IC50 values in the low nanomolar range. In contrast, the less active enantiomer is several orders of magnitude less potent. This pronounced difference in activity underscores the importance of chiral separation and the evaluation of individual enantiomers in drug development. The potent enantiomer of ARN-077 represents a promising pharmacological tool for studying the role of NAAA in various physiological and pathological processes and holds potential as a therapeutic agent for inflammatory and pain-related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

ARN-077 Enantiomer Binding Affinity: A Technical Overview

Notice: Publicly available scientific literature and pharmacological databases do not contain information regarding the binding affinity of ARN-077 or its enantiomers for the androgen receptor. Extensive searches have yielded no evidence of direct interaction between ARN-077 and the androgen receptor. The primary and well-documented molecular target of ARN-077 is N-acylethanolamine acid amidase (NAAA).

This guide, therefore, focuses on the established pharmacology of ARN-077 as a potent NAAA inhibitor, providing a detailed account of its enantiomeric binding affinities to this enzyme, relevant experimental protocols, and associated signaling pathways.

Introduction to ARN-077

ARN-077 is a highly potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase responsible for the degradation of the endogenous lipid signaling molecule palmitoylethanolamide (B50096) (PEA).[1][2] PEA is an agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in inflammation and pain.[2][3] By inhibiting NAAA, ARN-077 increases the endogenous levels of PEA, thereby potentiating its anti-inflammatory and analgesic effects.[1][2]

Enantiomeric Binding Affinity at NAAA

ARN-077 is a chiral molecule, and its enantiomers exhibit significantly different inhibitory potencies against NAAA. The S-enantiomer of ARN-077 is the more active of the two.

| Compound | Target | IC50 | Species |

| ARN-077 (S-enantiomer) | NAAA | 7 nM | Human |

| ARN-077 (R-enantiomer) | NAAA | 3.53 µM | Rat |

Table 1: Inhibitory Potency of ARN-077 Enantiomers against N-acylethanolamine acid amidase (NAAA).[1][4]

Signaling Pathway of NAAA Inhibition by ARN-077

The mechanism of action of ARN-077 involves the modulation of the PEA signaling pathway through the inhibition of its degradation.

Experimental Protocols

While specific protocols for determining the binding affinity of ARN-077 to the androgen receptor are not available due to the lack of interaction, a general experimental workflow for a competitive binding assay, which is a common method to determine the binding affinity of a compound to a receptor, is provided below. This is a hypothetical workflow for illustrative purposes.

General Competitive Radioligand Binding Assay Workflow

This assay measures the ability of a test compound (e.g., an ARN-077 enantiomer) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., the androgen receptor).

Materials and Reagents:

-

Receptor Source: A preparation containing the androgen receptor, such as cytosol from rat prostate tissue or a cell line overexpressing the human androgen receptor.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

-

Test Compounds: The ARN-077 enantiomers dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.

-

Wash Buffer: A buffer to wash away unbound radioligand.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

Procedure:

-

Incubation: In a series of tubes, a constant amount of the receptor preparation and the radiolabeled ligand are incubated with increasing concentrations of the test compound. Control tubes for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled high-affinity ligand) are also included.

-

Separation: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Washing: The filters are washed quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Conclusion

While ARN-077 and its enantiomers are potent inhibitors of NAAA with well-characterized binding affinities for this enzyme, there is currently no scientific evidence to suggest that they interact with the androgen receptor. Researchers interested in the effects of ARN-077 should focus on its role in modulating the endocannabinoid system through the inhibition of PEA degradation. For studies involving the androgen receptor, other well-established ligands should be considered.

References

A Technical Guide to the Discovery and Characterization of TRPC4/5 Channel Inhibitors

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of inhibitors of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. It is important to clarify at the outset that the compound ARN077 and its enantiomers are potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA)[1][2][3][4][5]. Current scientific literature does not support the role of ARN077 as a TRPC4/5 inhibitor.

This guide will therefore focus on a well-documented class of TRPC4/5 inhibitors, the 2-aminobenzimidazole (B67599) derivatives, with a particular focus on the representative compound M084 . TRPC4 and TRPC5 are non-selective cation channels implicated in a variety of physiological and pathophysiological processes, including anxiety, depression, and kidney disease, making them attractive therapeutic targets[6][7][8][9]. The discovery of potent and selective inhibitors like M084 represents a significant advancement in the study of TRPC4/5 channel function[10].

Core Technical Guide: The Discovery of M084 and its Analogs as TRPC4/5 Inhibitors

Data Presentation: Inhibitory Activity

The inhibitory potency of M084 and its analogs against TRPC4 and TRPC5 channels has been determined through various cellular and electrophysiological assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Concentration (IC50) of M084 on TRPC Channels

| Target Channel | IC50 Value | Assay Type | Reference |

| TRPC4 | 3.7 - 10.3 µM | Cellular assays | [6][11] |

| TRPC5 | 8.2 µM | Cellular assays | [6][11] |

| TRPC1/C4 Heteromer | 8.3 µM | Not specified | [11] |

| TRPC3 | ~50 µM (weak inhibition) | Not specified | [11] |

Table 2: Comparative Inhibitory Activity of Other TRPC4/5 Inhibitors

| Compound | Target(s) | IC50 (TRPC4) | IC50 (TRPC5) | Reference |

| ML204 | TRPC4/5 | 0.96 µM | ~65% inhibition at 10 µM | [12][13][14][15] |

| Pico145 (HC-608) | TRPC1/4/5 | 0.349 nM | 1.3 nM | [16][17][18][19][20] |

| HC-070 | TRPC4/5 | Nanomolar range | Nanomolar range | [21][22][23] |

Experimental Protocols

The discovery and characterization of M084 and other TRPC4/5 inhibitors rely on robust experimental protocols. The following are detailed methodologies for key assays.

2.1. High-Throughput Screening (HTS) using a Cell-Based Calcium Influx Assay

This assay is designed to identify inhibitors of TRPC4 channel activation in a high-throughput format.

-

Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor are used[24][25].

-

Principle: Activation of the μ-opioid receptor by an agonist like DAMGO stimulates Gi/o signaling pathways, leading to the opening of TRPC4 channels and a subsequent influx of extracellular Ca²⁺[25]. This change in intracellular Ca²⁺ concentration is measured using a fluorescent calcium indicator.

-

Procedure:

-

Cell Plating: Seed the stable HEK293 cell line in 384-well microplates and incubate overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at room temperature[15][25].

-

Compound Addition: Add test compounds (like M084) from a compound library to the wells.

-

Channel Activation: After a brief incubation with the compounds, stimulate the cells with a μ-opioid receptor agonist (e.g., 300 nM DAMGO)[24].

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a kinetic imaging plate reader (e.g., FLIPR). A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of TRPC4 channel activity[24][25].

-

-

Data Analysis: The IC50 values are calculated from the concentration-response curves of the inhibitors.

2.2. Electrophysiological Recordings (Whole-Cell Patch Clamp)

This technique provides a direct measure of ion channel activity and is used to confirm the inhibitory effects of compounds identified in HTS.

-

Cell Preparation: Use HEK293 cells transiently or stably expressing the TRPC channel of interest (e.g., TRPC4β or TRPC5)[14].

-

Recording Configuration: Establish a whole-cell patch clamp configuration.

-

Solutions:

-

Extracellular Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES, pH 7.4[24].

-

Intracellular (Pipette) Solution (in mM): 110 CsCl, 1 MgCl₂, 4.77 CaCl₂, 10 BAPTA, 10 HEPES, pH 7.2. To activate the channels, include GTPγS (0.1 mM) in the pipette solution to directly activate G-proteins[14][24].

-

-

Voltage Protocol: Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 500 ms, to elicit channel currents[24].

-

Procedure:

-

Obtain a stable whole-cell recording.

-

Allow the current to develop as GTPγS diffuses into the cell and activates the TRPC channels.

-

Once a stable current is established, perfuse the cell with the extracellular solution containing the test inhibitor (e.g., M084).

-

Record the change in current amplitude to determine the extent of inhibition.

-

-

Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude before and after the application of the inhibitor.

Mandatory Visualization: Signaling Pathways and Workflows

3.1. TRPC4/5 Activation Pathway

The following diagram illustrates the G-protein coupled receptor (GPCR)-mediated activation of TRPC4/5 channels, which is the basis for the HTS assay used to discover M084.

3.2. Experimental Workflow for TRPC4/5 Inhibitor Screening

This diagram outlines the sequential process from high-throughput screening to the confirmation of inhibitory activity.

3.3. Downstream Signaling Pathway Modulated by M084

Inhibition of TRPC4/5 channels by M084 has been shown to affect downstream signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway in the prefrontal cortex, which is relevant to its antidepressant and anxiolytic effects[6][11].

Conclusion

The discovery of M084 and other selective TRPC4/5 inhibitors represents a crucial step forward in understanding the physiological roles of these channels. The technical protocols and data presented in this guide offer a framework for the identification and characterization of novel modulators of TRPC4/5. These pharmacological tools are invaluable for basic research and for the development of new therapeutic strategies for a range of disorders, including those affecting the central nervous and renal systems. Further investigation into the structure-activity relationships of these compounds will continue to refine their selectivity and potency, paving the way for potential clinical applications.

References

- 1. Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-Aminobenzimidazole Derivatives: Inhibitors of TRPC4 and TRPC5 Channels [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Pico145 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pico-145 | inhibitor of TRPC1/4/5 | CAS# 1628287-16-0 | Pico145; HC608; HC-608 | InvivoChem [invivochem.com]

- 21. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 22. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Stereoselective Pharmacodynamics of ARN-077 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of the enantiomers of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). By understanding the stereochemical nuances of ARN-077's interaction with its target, researchers can better appreciate its therapeutic potential and advance the development of next-generation anti-inflammatory and analgesic agents.

Core Mechanism of Action: NAAA Inhibition and PPAR-α Activation

ARN-077 exerts its pharmacological effects by inhibiting N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of the endogenous signaling lipid, palmitoylethanolamide (B50096) (PEA).[1][2] Inhibition of NAAA leads to an accumulation of PEA, which then acts as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating inflammation and pain.[1][2] The active enantiomer of ARN-077 is 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate.[3]

Quantitative Pharmacodynamics: A Tale of Two Enantiomers

The inhibitory activity of ARN-077 against NAAA is highly dependent on its stereochemistry. The (2S,3R) enantiomer is a potent inhibitor of both human and rat NAAA, while its corresponding enantiomer is significantly less active. This stereoselectivity highlights the specific molecular interactions required for effective enzyme inhibition.

| Compound | Target | Species | IC50 | Reference |

| ARN-077 ((2S,3R)-enantiomer) | NAAA | Human | 7 nM | [1] |

| ARN-077 ((2S,3R)-enantiomer) | NAAA | Rat | 45-50 nM | |

| ARN-077 (enantiomer) | NAAA | Rat | 3.53 µM |

Signaling Pathway of ARN-077 Action

The mechanism of action of ARN-077 involves the potentiation of the endogenous PEA signaling pathway. By blocking the degradation of PEA, ARN-077 effectively amplifies its natural anti-inflammatory and analgesic effects through the activation of PPAR-α.

References

A Technical Guide to the Enantiomeric Effects of ARN077 on Palmitoylethanolamide (PEA) Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN077, with a specific focus on the potential differential effects of its enantiomers on the levels of the endogenous signaling lipid, Palmitoylethanolamide (PEA). While publicly available data directly comparing the quantitative effects of ARN077 enantiomers on PEA levels is limited, this document synthesizes the current understanding of NAAA's role in PEA degradation, the importance of stereochemistry in NAAA inhibition, and provides detailed experimental protocols for the evaluation of such enantiomeric effects. This guide serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of NAAA inhibitors.

Introduction: The Endocannabinoid System, NAAA, and PEA

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key component of the broader endocannabinoidome is the family of N-acylethanolamines (NAEs), which includes the anti-inflammatory and analgesic lipid mediator, Palmitoylethanolamide (PEA). The biological actions of PEA are tightly regulated by its biosynthesis and degradation. The primary enzyme responsible for the hydrolytic inactivation of PEA is N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase.[1][2]

NAAA catalyzes the breakdown of PEA into palmitic acid and ethanolamine, thus terminating its signaling.[3][4] Inhibition of NAAA presents a promising therapeutic strategy to augment endogenous PEA levels, thereby harnessing its beneficial effects in inflammatory and pain states.[5]

ARN077 is a potent and selective inhibitor of NAAA.[6][7] As with many pharmaceuticals, ARN077 possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. Therefore, a thorough understanding of the stereoselective effects of ARN077 on NAAA inhibition and subsequent PEA modulation is critical for its development as a therapeutic agent.

The Significance of Stereochemistry in NAAA Inhibition

The interaction between a drug and its biological target is a highly specific, three-dimensional process. In the case of NAAA, the enzyme's active site has a distinct chiral environment. This means that the two enantiomers of a chiral inhibitor like ARN077 may bind to the active site with different affinities and orientations, leading to variations in their inhibitory potency.

One enantiomer, often termed the "eutomer," will typically exhibit significantly higher activity than the other, the "distomer." The distomer may be merely less active, inactive, or in some cases, contribute to off-target effects or a different pharmacological profile altogether. For ARN077, it has been noted that one enantiomer is substantially more potent in inhibiting NAAA than the other.

A comprehensive evaluation of the individual enantiomers is therefore essential to:

-

Identify the eutomer responsible for the desired therapeutic effect.

-

Characterize the pharmacological profile of the distomer.

-

Optimize the therapeutic index by developing a single-enantiomer drug, potentially reducing dose and minimizing off-target effects.

Quantitative Data on ARN077 Enantiomers

While specific head-to-head comparisons of the effects of ARN077 enantiomers on PEA levels in various tissues are not extensively detailed in publicly accessible literature, there is evidence of their differential activity against the NAAA enzyme. The following table summarizes the known inhibitory concentrations (IC50) and provides a template for researchers to populate with their own data on PEA level modulation.

| Compound | Target | IC50 (Human NAAA) | IC50 (Rat NAAA) | Effect on PEA Levels (in vivo/in vitro) |

| ARN077 (Eutomer) | NAAA | 7 nM[7] | 50 nM[6][7] | Data demonstrating a significant increase in PEA levels in various tissues and cell types.[5][6][8] |

| ARN077 (Distomer) | NAAA | Less active than the eutomer. | Data not readily available. | Expected to have a significantly lower or negligible effect on PEA levels compared to the eutomer. |

Experimental Protocols

To rigorously assess the enantiomeric effects of ARN077 on PEA levels, a series of well-defined experiments are required. The following protocols provide a methodological framework for such an investigation.

Chiral Separation of ARN077 Enantiomers

Objective: To isolate the individual enantiomers of racemic ARN077 for subsequent pharmacological testing.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of small molecule enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

-

Mobile Phase Optimization: Screen a variety of mobile phase compositions, typically consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), to achieve optimal separation (resolution > 1.5).

-

Detection: Use a UV detector at a wavelength where ARN077 exhibits strong absorbance. A circular dichroism (CD) detector can be used to confirm the elution of enantiomers.

-

Fraction Collection: Collect the separated enantiomeric peaks.

-

Purity and Identity Confirmation: Assess the enantiomeric excess (e.g., >99%) of each collected fraction using analytical chiral HPLC. Confirm the chemical identity of the isolated enantiomers using mass spectrometry and NMR spectroscopy.

In Vitro NAAA Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of each ARN077 enantiomer against NAAA.

Methodology: Fluorometric NAAA Activity Assay [9]

-

Enzyme Source: Utilize recombinant human or rat NAAA, or lysates from cells overexpressing the enzyme.[10]

-

Substrate: A fluorogenic NAAA substrate, such as N-(4-methylcoumarin-7-yl)palmitamide (PAMCA), which releases a fluorescent product upon cleavage.

-

Assay Buffer: Prepare a buffer with an acidic pH (typically around 4.5-5.0) to ensure optimal NAAA activity, containing a reducing agent like dithiothreitol (B142953) (DTT) and a detergent such as Triton X-100.[10]

-

Procedure: a. Prepare serial dilutions of each ARN077 enantiomer. b. In a 96-well plate, add the NAAA enzyme preparation to wells containing the assay buffer and varying concentrations of the inhibitor enantiomers. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control and plot the data to calculate the IC50 value for each enantiomer using non-linear regression analysis.

In Vivo Administration and Tissue Collection

Objective: To assess the effects of each ARN077 enantiomer on PEA levels in relevant tissues in an animal model.

Methodology:

-

Animal Model: Select an appropriate animal model of pain or inflammation where PEA is known to play a role (e.g., carrageenan-induced paw edema, chronic constriction injury of the sciatic nerve).

-

Dosing and Administration: Based on preliminary pharmacokinetic studies, administer each enantiomer (and a vehicle control) to different groups of animals via a suitable route (e.g., oral gavage, intraperitoneal injection, or topical application).

-

Time Course: Include multiple time points post-administration to capture the peak effect and duration of action on PEA levels.

-

Tissue Collection: At the designated time points, euthanize the animals and rapidly collect the tissues of interest (e.g., brain, spinal cord, peripheral nerves, inflamed tissue). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Quantification of PEA Levels by LC-MS/MS

Objective: To accurately measure the concentration of PEA in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: a. Homogenize the frozen tissue samples in a suitable solvent (e.g., acetonitrile (B52724) or a chloroform/methanol mixture) containing a deuterated internal standard for PEA (e.g., PEA-d4). b. Perform lipid extraction, for instance, by liquid-liquid extraction or solid-phase extraction. c. Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.

-

LC Separation: a. Inject the sample onto a reverse-phase C18 column. b. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

MS/MS Detection: a. Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. b. Monitor the specific precursor-to-product ion transitions for PEA and its internal standard in multiple reaction monitoring (MRM) mode.

-

Quantification: Generate a standard curve using known concentrations of PEA. Quantify the PEA levels in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of Pathways and Workflows

NAAA Signaling Pathway and Inhibition

Caption: NAAA-mediated degradation of PEA and its inhibition by ARN077.

Experimental Workflow for Enantiomer Comparison

Caption: Workflow for comparing the effects of ARN077 enantiomers.

Conclusion

The inhibition of NAAA to increase endogenous PEA levels is a compelling strategy for the development of novel anti-inflammatory and analgesic therapeutics. ARN077 has emerged as a potent inhibitor of this enzyme. However, as a chiral molecule, a complete understanding of its pharmacological profile necessitates a thorough investigation of its individual enantiomers. This technical guide has outlined the critical importance of stereoselectivity in the interaction of ARN077 with NAAA and has provided a detailed roadmap of experimental protocols for researchers to elucidate the differential effects of its enantiomers on PEA levels. While specific comparative data on the in vivo effects of ARN077 enantiomers on PEA remain to be fully published, the methodologies described herein offer a robust framework for such investigations. The pursuit of this knowledge will be instrumental in the optimization of NAAA-targeted therapies and the advancement of single-enantiomer drug candidates with improved efficacy and safety profiles.

References

- 1. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. air.unipr.it [air.unipr.it]

- 4. tandfonline.com [tandfonline.com]

- 5. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Downstream Signaling of the ARN-077 Eutomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways modulated by the active enantiomer of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). The information presented herein is intended to support further research and drug development efforts targeting the NAAA-PPAR-α signaling axis.

Core Mechanism of Action

ARN-077 is a β-lactone-containing carbamate (B1207046) that acts as a covalent inhibitor of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous bioactive lipids. The primary substrates of NAAA are palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).

The inhibitory activity of ARN-077 is stereoselective, with one enantiomer being significantly more potent. The active enantiomer, hereafter referred to as the eutomer, covalently modifies the catalytic cysteine residue of NAAA, leading to its inactivation. This inhibition of NAAA results in the accumulation of its endogenous substrates, primarily PEA, in various tissues.

The NAAA-PPAR-α Signaling Pathway